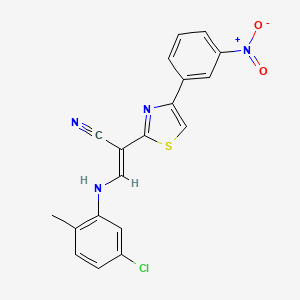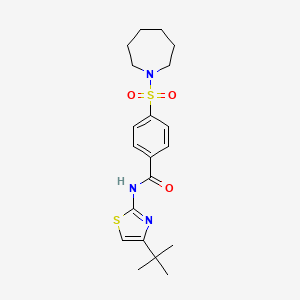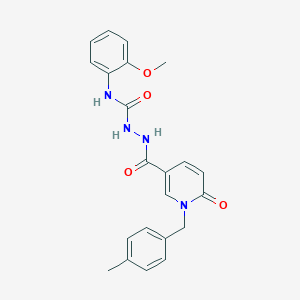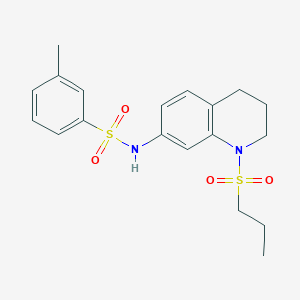![molecular formula C13H15F3N2O2 B2744785 2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine CAS No. 2097903-94-9](/img/structure/B2744785.png)
2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine” consists of a pyridine ring with a methoxy group at the 2nd position and a trifluoromethyl group at the 3rd position . The empirical formula is C7H6F3NO and the molecular weight is 177.12 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine” include a density of 1.297 g/mL at 25 °C and a refractive index of 1.441 .Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed Perkin-Acyl-Mannich Reaction
Crotti et al. (2011) demonstrated the regioselective introduction of a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine using catalytic amounts of copper(II) triflate under mild reaction conditions. This method provides a valuable building block for synthesizing new polyfunctionalized piperidine derivatives with unconventional substitution patterns, highlighting the compound's utility in synthesizing complex molecular structures (Crotti, Berti, & Pineschi, 2011).
Azirine Strategy for Synthesis
Khlebnikov et al. (2018) explored an azirine strategy for preparing trifluoromethyl-substituted aminopyrroles. They used 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block, leading to the synthesis of compounds that can be transformed into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through methylation/hydrazinolysis. This method underscores the versatility of pyridine derivatives in constructing heterocyclic compounds with potential biological activity (Khlebnikov et al., 2018).
Anodic Methoxylation of Piperidine Derivatives
Golub and Becker (2015) investigated the anodic methoxylation of N-acyl and N-sulfonyl piperidines, elucidating the effects of various anodes and electrolytes on the formation of α-monomethoxy and α,α'-dimethoxy derivatives. This study provides insights into the electrochemical modification of piperidine derivatives, revealing the conditions favoring specific substitution patterns (Golub & Becker, 2015).
Boron(III) Bromide-Induced Ring Contraction
Tehrani et al. (2000) described a method where 3-methoxypiperidines were converted to 2-(bromomethyl)pyrrolidines using boron(III) bromide in dichloromethane. This reaction, proceeding via an intermediate bicyclic aziridinium ion, showcases a unique approach to transforming piperidines into pyrrolidines, a rare conversion that could have significant implications in synthetic organic chemistry (Tehrani et al., 2000).
Synthesis of Polymethoxylated Fused Pyridine Ring Systems
Rostom et al. (2009) synthesized a series of 3,5-bis(arylidene)-4-piperidones and various fused pyridine derivatives to evaluate their in-vitro antitumor activity. Their research contributes to the development of novel antitumor agents, highlighting the role of pyridine derivatives in medicinal chemistry (Rostom, Hassan, & El-Subbagh, 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-20-11-10(3-2-6-17-11)12(19)18-7-4-9(5-8-18)13(14,15)16/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQPJCVFVMYMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2744702.png)
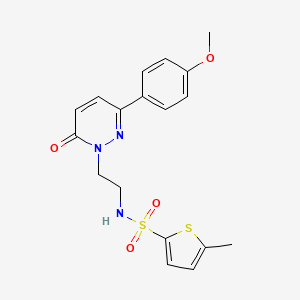
![(6-Methoxypyridazin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2744706.png)
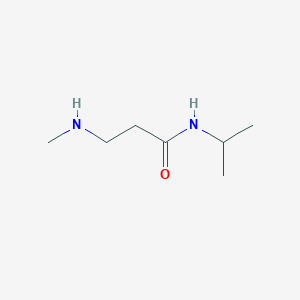
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2744711.png)
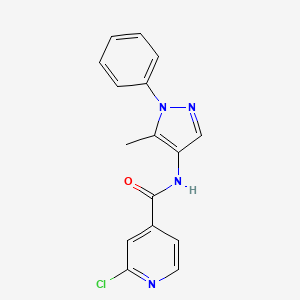
![8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B2744713.png)
![2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2744717.png)
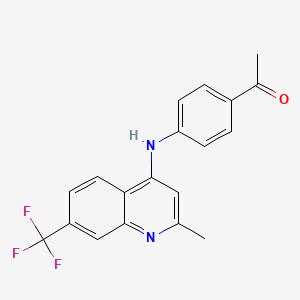
![1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2744721.png)
